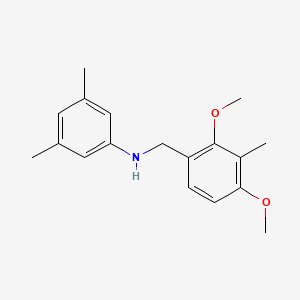
N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide, also known as EPMPG, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EPMPG belongs to the class of NMDA receptor antagonists and has been shown to possess neuroprotective properties.
Mécanisme D'action
N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide acts as an NMDA receptor antagonist, which blocks the glutamate binding site on the receptor. This results in the inhibition of the NMDA receptor-mediated excitotoxicity, which is implicated in the pathogenesis of various neurological disorders. N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide also inhibits the production of reactive oxygen species, which contributes to the neuroprotective effects of the compound.
Biochemical and Physiological Effects:
N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, in the brain. N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide also increases the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. Additionally, N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide has been shown to improve cognitive function and reduce neuronal damage in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in the laboratory. N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide also has a low toxicity profile, which makes it suitable for in vitro and in vivo studies. However, N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain experimental setups. Additionally, N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide has a short half-life, which can make it difficult to achieve sustained therapeutic effects.
Orientations Futures
N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide has shown promising results in preclinical studies, and further research is needed to evaluate its potential therapeutic applications in humans. Some of the future directions for N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide research include:
1. Investigating the efficacy of N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide in clinical trials for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke.
2. Studying the potential use of N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide in the treatment of chronic pain and depression.
3. Exploring the mechanisms underlying the neuroprotective effects of N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide.
4. Developing new formulations of N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide to improve its solubility and bioavailability.
5. Studying the potential use of N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide in combination with other drugs for the treatment of neurological disorders.
Méthodes De Synthèse
The synthesis of N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide involves the reaction of 4-ethylbenzoyl chloride with 3-aminopyridine in the presence of a base to form N-(4-ethylphenyl)-3-pyridinamine. This compound is then reacted with methylsulfonyl chloride to form N-(4-ethylphenyl)-N-methylsulfonyl-3-pyridinamine. Finally, the addition of glycine methyl ester hydrochloride results in the formation of N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide.
Applications De Recherche Scientifique
N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke. It has been shown to possess neuroprotective properties by inhibiting the NMDA receptor-mediated excitotoxicity, which is implicated in the pathogenesis of these disorders. N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide has also been studied for its potential use in the treatment of chronic pain and depression.
Propriétés
IUPAC Name |
2-(4-ethyl-N-methylsulfonylanilino)-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-3-13-6-8-15(9-7-13)19(23(2,21)22)12-16(20)18-14-5-4-10-17-11-14/h4-11H,3,12H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJMWTZYJUBBNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC(=O)NC2=CN=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethyl-N-methylsulfonylanilino)-N-pyridin-3-ylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethyl-5-[(4-methoxybenzyl)oxy]-7-methyl-2H-chromen-2-one](/img/structure/B5775422.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-(1-piperidinyl)acetamide](/img/structure/B5775425.png)

![N-[3-(4-morpholinyl)propyl]-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea](/img/structure/B5775433.png)
![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5775442.png)

![2-(4-chlorophenyl)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5775467.png)
![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-phenylacetamide](/img/structure/B5775487.png)
![2-(2-{[(4-methylphenyl)sulfonyl]amino}-2-oxoethoxy)benzamide](/img/structure/B5775494.png)



![5-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B5775529.png)
![3-methoxy-N-{[(2-propyl-2H-tetrazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5775533.png)